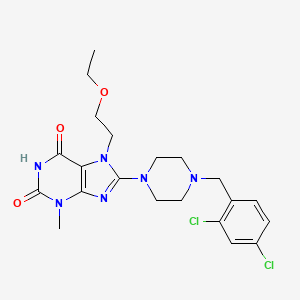![molecular formula C12H10ClNOS2 B2931158 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone CAS No. 2034287-24-4](/img/structure/B2931158.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone is an organic compound with significant relevance in various fields of chemistry and medicinal research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone typically involves the following steps:
Starting Materials: : The synthesis begins with commercially available thieno[3,2-c]pyridine and thiophene derivatives.
Reaction Steps
Step 1: : Thieno[3,2-c]pyridine is chlorinated at the 2-position using phosphorus oxychloride (POCl₃) under reflux conditions.
Step 2: : The chlorinated intermediate is then subjected to a condensation reaction with thiophen-3-ylmethanone in the presence of a base like potassium carbonate (K₂CO₃) in an organic solvent such as acetonitrile.
Industrial Production Methods
Industrial production often follows a similar synthetic route but is scaled up using continuous flow reactors. This method ensures higher yields and more efficient processing, reducing reaction times and improving safety.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone undergoes various reactions, including:
Oxidation: : Forms sulfoxides and sulfones.
Reduction: : Can be reduced to corresponding alcohols using reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: : The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Often requires oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Utilizes LiAlH₄ or sodium borohydride (NaBH₄).
Substitution: : Conducted in polar solvents with bases to facilitate nucleophilic substitution.
Major Products Formed
Sulfoxides and Sulfones: in oxidation.
Alcohols: in reduction.
Amines or thiols: in substitution reactions.
Scientific Research Applications
Chemistry
This compound serves as a crucial intermediate in synthesizing complex heterocyclic structures, which are pivotal in developing new materials and catalysts.
Biology
In biological studies, it is used to design and synthesize molecules that can interact with specific enzymes or receptors, providing insights into biochemical pathways.
Medicine
Medically, derivatives of this compound are investigated for their potential as pharmacophores in drug design, particularly for targeting neurological disorders and cancers.
Industry
Industrially, its unique structure makes it valuable in developing new materials with specific electronic or optical properties, contributing to advancements in electronics and photonics.
Mechanism of Action
Molecular Targets and Pathways
The compound’s effects are largely determined by its ability to interact with specific molecular targets such as enzymes or receptors. This interaction typically involves the binding of the thiophen-3-ylmethanone moiety to active sites, leading to modulation of enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to similar compounds like (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(phenyl)methanone and (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(pyridin-3-yl)methanone, the (thiophen-3-yl)methanone variant showcases distinct electronic properties due to the presence of the sulfur atom in the thiophene ring.
List of Similar Compounds
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(phenyl)methanone
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(pyridin-3-yl)methanone
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h2,4-5,7H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJQNIQKEQSTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
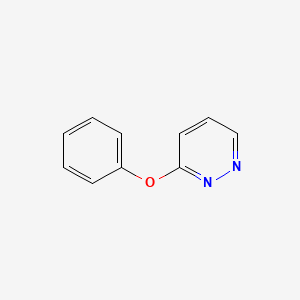
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2931077.png)
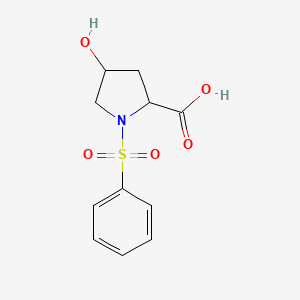
![3-methyl-N'-[1-methyl-2,2-dioxo-2,3-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazin-4(1H)-yliden]benzenecarbohydrazide](/img/structure/B2931082.png)
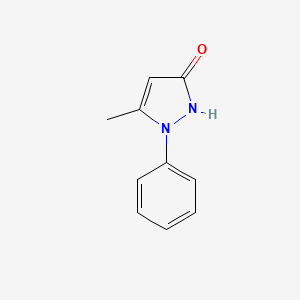
![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2931085.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2931086.png)
![3,5-dimethoxy-N-((2-methylbenzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2931087.png)
![{[1-(1-Pyrrolidinyl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B2931090.png)
![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B2931091.png)
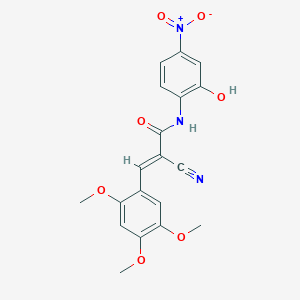
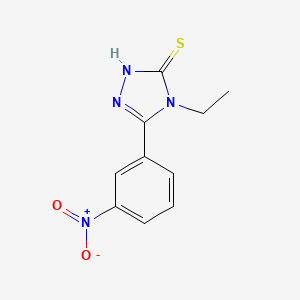
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2931096.png)
